molecular formula C14H13F3N4O2S B2802095 4-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1235635-10-5

4-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2802095
CAS RN: 1235635-10-5
M. Wt: 358.34
InChI Key: UWEBLIJRHHCRQP-UHFFFAOYSA-N
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Description

4-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H13F3N4O2S and its molecular weight is 358.34. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound, part of the 1,3,4-thiadiazole family, has been investigated for its potential antimicrobial properties. Research has demonstrated that derivatives of the 1,3,4-thiadiazole, similar in structure to the specified compound, show promising antimicrobial activity against various pathogens. These studies highlight the potential of such compounds in addressing bacterial and fungal infections, thereby contributing to the development of new antimicrobial agents (Jaman A. Angulwar et al., 2019), (Tang Zi-lon, 2015).

Anticancer Properties

Incorporating thiadiazole moieties into pharmaceutical compounds has shown potential in cancer treatment. Certain thiadiazole derivatives have been evaluated for their anticancer activity, with some showing efficacy against specific cancer cell lines. This highlights the compound's potential role in developing novel anticancer therapies (S. M. Gomha et al., 2017).

Synthesis and Chemical Reactions

The synthetic pathways and reactions involving thiadiazole derivatives, including compounds similar to the one , are essential for understanding their chemical behavior and potential modifications to enhance their biological activity. Studies on the synthesis and reactions of thiadiazole compounds provide valuable insights into developing new compounds with improved efficacy and specificity (Yu. O. Remizov et al., 2019), (A. Yue et al., 2010).

Biological Activities

Beyond antimicrobial and anticancer activities, thiadiazole derivatives exhibit a range of biological effects, including anti-inflammatory and analgesic properties. This diverse biological activity makes them attractive candidates for further pharmaceutical research and development, potentially leading to new therapeutic agents (Anas M H Shkair et al., 2016).

properties

IUPAC Name

4-methyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2S/c1-8-12(24-21-20-8)13(23)19-10-4-2-9(3-5-10)6-11(22)18-7-14(15,16)17/h2-5H,6-7H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEBLIJRHHCRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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